1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-acetyl-N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYVVGRBPQXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions, particularly with nucleophiles, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and proteins. The fluorophenethyl group enhances the compound’s binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on azetidine derivatives, fluorophenyl-containing compounds, and carboxamide-based molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Rigidity :
- Unlike ergothioneine, which has a planar imidazole-thione core, this compound adopts a strained azetidine conformation. This rigidity may limit its binding to flexible enzyme active sites compared to ergothioneine but enhances selectivity in targeted interactions .
Functional Group Interactions: The 4-fluorophenyl group in the target compound mimics the aromaticity of ergothioneine’s imidazole ring but lacks sulfur-based reactivity.
Analytical Challenges :
- Direct quantification via ¹H-NMR is complicated by solvent exchangeability (e.g., pyruvate derivatives). Ethyl viologen, used as an internal standard in related studies (δ 1.56, 8.40, 8.99 ppm), provides a template for calibrating ratios of fluorophenyl-containing compounds .
Enzymatic Specificity :
- While ergothioneine serves as a substrate for C-S lyases (e.g., EgtE), this compound may act as a competitive inhibitor due to structural mimicry of transition states. However, its acetyl group reduces nucleophilicity compared to ergothioneine’s thiol .
Research Implications and Limitations
The compound’s unique azetidine-carboxamide scaffold offers a platform for designing enzyme inhibitors or probes. Comparative studies with pyruvate derivatives (e.g., 2-(2-(4-fluorophenyl)hydrazono)propanoate) highlight the importance of NMR standardization but lack direct pharmacological data for the target compound.
References: [1] Mechanistic studies of a novel C-S lyase in ergothioneine (2015) .
Biological Activity
1-Acetyl-N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparisons with related compounds.
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : The azetidine structure is formed through cyclization reactions using appropriate precursors.
- Introduction of the Fluorophenyl Group : The 4-fluorophenyl group is added via nucleophilic substitution.
- Acetylation and Carboxamidation : Final modifications include acetylation and carboxamidation to yield the target compound.
The molecular formula for this compound is , and its IUPAC name is this compound. The compound has distinct chemical properties that influence its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
- Receptor Binding : It may also bind to various receptors, influencing signaling pathways associated with inflammation and metabolic regulation.
Biological Activity and Case Studies
Research has shown that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies indicate that it can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary investigations have demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Cytotoxicity against cancer cells | |
| Enzyme inhibition | Inhibition of lipid metabolism enzymes |
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-Acetyl-3-azetidinecarboxamide | Lacks fluorophenyl group | Different activity profile |
| N-(4-Fluorophenyl)-2-oxoazetidine-3-carboxamide | Absence of acetyl group affects reactivity | Similar but less potent |
The presence of the fluorophenyl group and the acetyl moiety in this compound enhances its reactivity and biological profile compared to its analogs.
Research Findings and Future Directions
Current research focuses on elucidating the precise mechanisms through which this compound exerts its biological effects. Future studies should aim to:
- Conduct extensive pharmacokinetic and pharmacodynamic evaluations.
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Investigate potential therapeutic applications in metabolic disorders and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
